3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one is a purine derivative that serves as a byproduct in the synthesis of pentoxifylline, a drug used primarily for improving blood flow and treating conditions such as intermittent claudication. This compound is also known for its potential applications in various scientific fields due to its structural similarities to other biologically active molecules.
The synthesis of 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one can be achieved through several methods:
The structure of the compound was elucidated using X-ray crystallography techniques. The refinement process involved direct methods and full-matrix least-squares methods using SHELX software. Hydrogen atoms were geometrically located, while those bonded to oxygen were refined freely .
The molecular formula for 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one is . The compound features a purine ring system with various substituents that influence its chemical properties.
Key structural data includes:
The crystal structure reveals significant intermolecular interactions such as hydrogen bonding and pi-pi stacking, which contribute to its stability .
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one can undergo various chemical reactions typical of purine derivatives:
The compound’s reactivity is influenced by electron-withdrawing and donating groups attached to the purine core, which modulate its electrophilicity and nucleophilicity.
The mechanism through which 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one exerts its effects is primarily related to its action as a vasodilator. It is believed to enhance blood flow by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within vascular smooth muscle cells.
Increased cAMP levels result in relaxation of smooth muscle tissues and subsequent vasodilation. This mechanism is similar to other purine derivatives that exhibit vasodilatory properties .
Relevant analyses have shown that the compound exhibits significant biological activity consistent with its structural attributes .
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one has several potential applications:
The compound’s systematic IUPAC name, 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one, precisely defines its molecular architecture: a di-methylated purin-2-one system linked via an ether bond to a 5-oxohexyl chain. Its significance in pharmaceutical analysis is reflected in its standardized pharmacopeial designation as Pentoxifylline EP Impurity G, a nomenclature formalized in European Pharmacopoeia monographs [3] [5]. Alternative designations include Pentoxifylline Impurity 7 and 3,7-dimethyl-6-(5-oxohexoxy)purin-2-one. The multiplicity of synonyms arises from chemical indexing conventions and regulatory documentation needs.
Table 1: Nomenclature and Identifiers of Pentoxifylline EP Impurity G
Identifier Type | Value |
---|---|
Systematic Name | 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one |
CAS Registry Number | 93079-86-8 |
Molecular Formula | C₁₃H₁₈N₄O₃ |
Common Pharmacopeial Name | Pentoxifylline EP Impurity G |
Alternative Names | 3,7-Dimethyl-6-((5-oxohexyl)oxy)-3,7-dihydro-2H-purin-2-one; Pentoxifylline Impurity 7 |
The molecule integrates a xanthine derivative core (3,7-dimethylxanthine) with a keto-aliphatic side chain (5-oxohexyloxy). This structure is confirmed through spectroscopic validation, including ¹H NMR conformity assessments and mass spectral agreement with the theoretical exact mass of 278.138 Da [4]. The molecular weight is 278.31 g/mol, with topological descriptors including six rotatable bonds and a polar surface area of 76.8 Ų, influencing its solubility and chromatographic behavior. Canonical SMILES representation is CC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C
, enabling precise cheminformatics modeling [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1